1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione
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Overview
Description
1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione is a heterocyclic compound that combines the structural features of imidazole, pyridine, and triazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of multiple nitrogen atoms within its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
The synthesis of 1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often facilitated by acidic or basic catalysts
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its biological activities, the compound is investigated for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity
Mechanism of Action
The mechanism of action of 1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities, but may differ in their specific applications and potency.
Pyridine derivatives: Compounds containing the pyridine ring are widely used in medicinal chemistry and materials science, offering a range of biological and chemical properties.
Triazole derivatives: These compounds are known for their antifungal and antimicrobial activities, and their structure-activity relationships are often studied to develop new therapeutic agents
Properties
IUPAC Name |
1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S.C3H4N2/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;1-2-5-3-4-1/h1-4H,(H2,9,10,11,12);1-3H,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDWYUDDBKPGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)NN2.C1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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